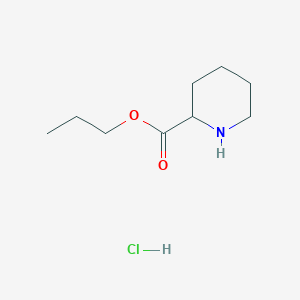![molecular formula C25H36N6O2 B2405457 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851942-27-3](/img/structure/B2405457.png)
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione, also known as PD-168,077, is a compound that belongs to the class of purinergic receptors antagonists. PD-168,077 has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes.
作用機序
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione acts as a competitive antagonist of the P2X1 receptor by binding to the ATP-binding site of the receptor. By blocking the binding of ATP to the receptor, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit the opening of the ion channel and the subsequent influx of calcium ions into the cell. This can lead to the inhibition of downstream signaling pathways that are activated by calcium ions.
Biochemical and Physiological Effects:
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit platelet aggregation, which is a process that is mediated by the P2X1 receptor. In vivo studies have shown that 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can reduce blood pressure in hypertensive rats, which is thought to be due to the inhibition of the P2X1 receptor in vascular smooth muscle cells. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has also been shown to have anti-inflammatory effects by inhibiting the release of cytokines from macrophages.
実験室実験の利点と制限
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has several advantages for lab experiments. It is a highly selective antagonist of the P2X1 receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is also relatively stable and can be stored for long periods of time. However, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has some limitations for lab experiments. It is relatively expensive compared to other P2X1 receptor antagonists, which may limit its use in some labs. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione also has a relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several future directions for the use of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione in scientific research. One area of interest is the investigation of the role of the P2X1 receptor in platelet function and thrombosis. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to inhibit platelet aggregation in vitro, but its effects on thrombosis in vivo are not well understood. Another area of interest is the investigation of the role of the P2X1 receptor in vascular smooth muscle cells and its potential as a target for the treatment of hypertension. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been shown to reduce blood pressure in hypertensive rats, but its effects in humans are not well understood. Finally, the development of more potent and selective P2X1 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of various diseases.
合成法
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can be synthesized using a multi-step process starting from 2,6-dioxopurine. The first step involves the reaction of 2,6-dioxopurine with 7-bromoheptanoyl chloride in the presence of triethylamine to yield 7-bromoheptyl-2,6-dioxopurine. The second step involves the reaction of 7-bromoheptyl-2,6-dioxopurine with N-methylpiperazine in the presence of potassium carbonate to yield 7-bromoheptyl-1-methylpiperazine-2,6-dione. The final step involves the reaction of 7-bromoheptyl-1-methylpiperazine-2,6-dione with phenylmagnesium bromide in the presence of copper(I) iodide to yield 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione.
科学的研究の応用
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione has been widely used in scientific research to investigate the purinergic signaling pathway and its role in various physiological and pathological processes. Purinergic signaling is a complex network of signaling pathways that involves the release of purine nucleotides and nucleosides, such as ATP and adenosine, from cells and their subsequent binding to purinergic receptors on the surface of neighboring cells. 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a selective antagonist of the P2X1 receptor, which is a ligand-gated ion channel that is activated by ATP. By blocking the P2X1 receptor, 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione can inhibit the downstream signaling pathways that are activated by ATP.
特性
IUPAC Name |
7-heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-4-5-6-7-11-14-31-21(26-23-22(31)24(32)28(3)25(33)27(23)2)19-29-15-17-30(18-16-29)20-12-9-8-10-13-20/h8-10,12-13H,4-7,11,14-19H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHMBLUYOTXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2405376.png)
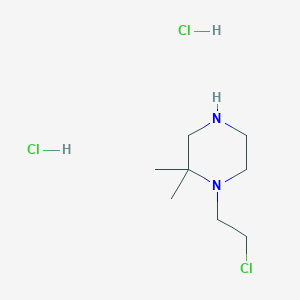
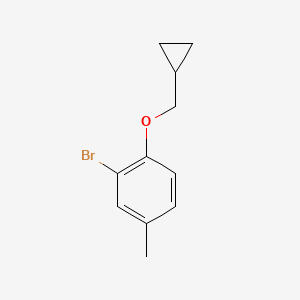
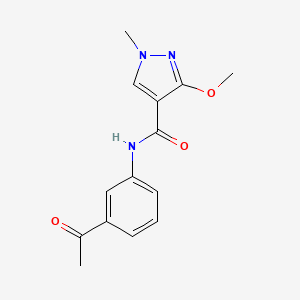
![1-[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-2-(1-methylindazol-5-yl)ethanone;hydrochloride](/img/structure/B2405381.png)
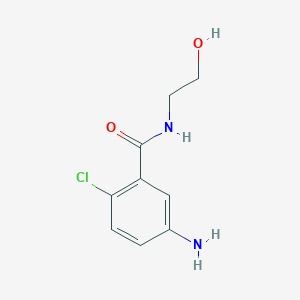
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)
![(2E)-2-[(2-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2405389.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)
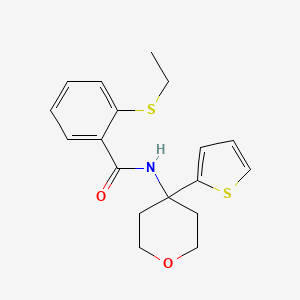
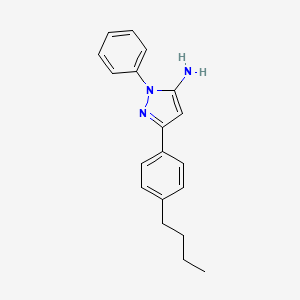

![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2405396.png)
